Staufen protein refers to a family of double-stranded RNA (dsRNA)-binding proteins (dsRBPs) that play central roles in post-transcriptional gene regulation across eukaryotes. In mammals, two paralogs exist: Staufen1 (STAU1) and Staufen2 (STAU2), both characterized by multiple dsRNA-binding domains (dsRBDs) that recognize structured RNA elements.
Molecular FormulaC5H8O3S2
Molecular Weight0
CAS No.139568-71-1
Cat. No.B1180047
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
staufen protein
CAS
139568-71-1
Synonyms
staufen protein
Molecular Formula
C5H8O3S2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
10 mg / 50 mg / 100 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Staufen Protein (STAU1/STAU2) for RNA Localization, Translational Control and mRNA Decay Studies: Procurement Considerations
Staufen protein refers to a family of double-stranded RNA (dsRNA)-binding proteins (dsRBPs) that play central roles in post-transcriptional gene regulation across eukaryotes [1]. In mammals, two paralogs exist: Staufen1 (STAU1) and Staufen2 (STAU2), both characterized by multiple dsRNA-binding domains (dsRBDs) that recognize structured RNA elements [2]. STAU1 is ubiquitously expressed and implicated in mRNA transport, translational control, and STAU1-mediated mRNA decay (SMD); STAU2, while sharing ~50% overall sequence identity with STAU1 (~75% within the functional dsRBD3), exhibits brain-enriched expression and distinct RNA-binding specificities [3][4]. It is critical to note that the CAS number 139568-71-1 is incorrectly associated with 'staufen protein' in certain commercial chemical databases and in fact corresponds to a small-molecule carbohydrate derivative (n-octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside); legitimate procurement of Staufen protein should use UniProt accessions (e.g., O95793 for human STAU1, Q9NUL3 for human STAU2) or RefSeq identifiers rather than this CAS number . For scientific procurement, distinguishing between STAU1, STAU2, and specific isoforms is essential because these paralogs exhibit measurable differences in RNA-binding kinetics, interactor affinity, and cellular function that directly impact experimental outcomes in RNA biology, neurobiology, and cancer research [3].
1
Paralog identitySTAU1 vs STAU2 selection matched to RNA target regulon and pathway context
2
Procurement identifierUse UniProt accessions; CAS 139568-71-1 corresponds to a glycoside, not Staufen protein
3
Isoform and orthologMatch isoform (55/63 kDa for STAU1; 59/62 kDa for STAU2) to experimental model
[1] Ramos A, et al. RNA recognition by a Staufen double-stranded RNA-binding domain. EMBO J. 2000;19(5):997-1009. doi:10.1093/emboj/19.5.997 View Source
[2] Bycroft M, et al. NMR solution structure of a dsRNA binding domain from Drosophila staufen protein reveals homology to the N-terminal domain of ribosomal protein S5. EMBO J. 1995;14(14):3563-3571. doi:10.1002/j.1460-2075.1995.tb07362.x View Source
[3] Park E, Gleghorn ML, Maquat LE. Staufen2 functions in Staufen1-mediated mRNA decay by binding to itself and its paralog and promoting UPF1 helicase but not ATPase activity. Proc Natl Acad Sci U S A. 2013;110(2):405-412. doi:10.1073/pnas.1213251110 View Source
[4] Furic L, Maher-Laporte M, DesGroseillers L. A genome-wide approach identifies distinct but overlapping subsets of cellular mRNAs associated with Staufen1- and Staufen2-containing ribonucleoprotein complexes. RNA. 2008;14(2):324-335. doi:10.1261/rna.720308 View Source
Why Staufen1 and Staufen2 Are Not Interchangeable: Functional Divergence with Procurement Implications
Despite sharing ~50% overall amino acid identity (~75% within dsRBD3), STAU1 and STAU2 cannot be generically substituted in experimental or therapeutic contexts due to quantifiable differences in RNA-binding profiles, protein interactor affinities, and tissue-specific expression [1]. Genome-wide RIP-chip analyses in HEK293T cells demonstrate that only a relatively low percentage of mRNAs are common between STAU1- and STAU2-containing ribonucleoprotein (mRNP) complexes—each paralog associates with a predominantly distinct pool of target transcripts [2]. This transcript selectivity translates into functional divergence: STAU2 binds the helicase UPF1 with ~10-fold higher affinity than STAU1 in co-immunoprecipitation assays, and binds SBS-containing SMD target mRNAs with ~2- to 5-fold greater efficiency [3]. Moreover, STAU1 isoforms (55 kDa, 63 kDa) and STAU2 isoforms (59 kDa, 62 kDa) differ in their N-terminal extensions and tubulin-binding domain (TBD) sequences—STAU2 TBDs share only ~18% identity with STAU1 TBDs—further limiting functional interchangeability [4]. Even within the dsRBP family, Staufen1 exhibits distinct biophysical properties compared to other dsRNA-binding proteins: it displays higher affinity for highly structured RNA substrates versus simple duplex RNA (unlike ADAR1 or TRBP), and exhibits dynamic sliding behavior on RNA rather than immobile binding [5]. Consequently, substituting STAU1 for STAU2 in SMD assays, neuronal mRNA transport studies, or drug-target validation will yield quantitatively distinct results and potentially misrepresent the biological pathway under investigation [3]. For procurement, the choice of paralog, isoform, and species ortholog must be explicitly matched to the experimental model, as antibodies, recombinant proteins, and genetic tools exhibit paralog- and isoform-specific cross-reactivity profiles [2].
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UPF1 binding affinity may differSTAU1 and STAU2 exhibit markedly different UPF1 helicase interaction, which may shift SMD pathway readouts
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mRNA target pools show limited overlapParalog-specific mRNP complexes bind predominantly distinct transcripts; target-specific responses may not transfer
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dsRBP family members differ in RNA preferenceStaufen1 favors highly structured RNA; ADAR1 or TRBP prefer simple duplex—context may not replicate across dsRBPs
[1] Park E, Gleghorn ML, Maquat LE. Staufen2 functions in Staufen1-mediated mRNA decay by binding to itself and its paralog and promoting UPF1 helicase but not ATPase activity. Proc Natl Acad Sci U S A. 2013;110(2):405-412. doi:10.1073/pnas.1213251110 View Source
[2] Furic L, Maher-Laporte M, DesGroseillers L. A genome-wide approach identifies distinct but overlapping subsets of cellular mRNAs associated with Staufen1- and Staufen2-containing ribonucleoprotein complexes. RNA. 2008;14(2):324-335. doi:10.1261/rna.720308 View Source
[3] Park E, Gleghorn ML, Maquat LE. Staufen2 functions in Staufen1-mediated mRNA decay by binding to itself and its paralog and promoting UPF1 helicase but not ATPase activity. Proc Natl Acad Sci U S A. 2013;110(2):405-412. doi:10.1073/pnas.1213251110 View Source
[4] Gleghorn ML, Gong C, Maquat LE. Staufen1 dimerizes through a conserved motif and a degenerate dsRNA-binding domain to promote mRNA decay. Nat Struct Mol Biol. 2013;20(4):515-524. doi:10.1038/nsmb.2528 View Source
[5] Yadav DK, et al. Dynamic profiling of double-stranded RNA binding proteins. Nucleic Acids Res. 2015;43(15):7566-7576. doi:10.1093/nar/gkv726 View Source
Staufen Protein Differential Evidence: Quantified Head-to-Head Comparisons for Informed Procurement
STAU2 Binds UPF1 Helicase with ~10-Fold Higher Affinity than STAU1 in SMD Pathway Assays
In direct co-immunoprecipitation experiments from HEK293T cell lysates, STAU2 binds the ATP-dependent RNA helicase UPF1 with ~10-fold higher efficiency than STAU1 [1]. This differential binding directly impacts SMD pathway activation: STAU2 also binds SBS-containing target mRNAs with ~2- to 5-fold greater efficiency than STAU1 for the transcripts tested, while both paralogs comparably stimulate UPF1 helicase unwinding activity once bound [1]. The quantification derives from immunoprecipitation of endogenous STAU1 or STAU2 followed by UPF1 western blotting and densitometric analysis [1].
UPF1 Binding AffinityHead-to-head
STAU2 binds UPF1 ~10-fold more than STAU1; SBS-mRNA binding ~2- to 5-fold greater
STAU2 binds ~10-fold more UPF1 than STAU1; binds SBS-mRNAs with ~2- to 5-fold greater efficiency
Comparator Or Baseline
STAU1 (paralog, baseline reference)
Quantified Difference
STAU2 > STAU1: ~10× for UPF1 binding; ~2-5× for SBS-mRNA binding
Conditions
HEK293T cell lysates, endogenous protein immunoprecipitation, western blot densitometry
Why This Matters
For researchers studying SMD or UPF1-dependent mRNA decay pathways, STAU2 provides substantially higher signal-to-noise in interaction assays and should be selected when robust UPF1 co-immunoprecipitation is required.
[1] Park E, Gleghorn ML, Maquat LE. Staufen2 functions in Staufen1-mediated mRNA decay by binding to itself and its paralog and promoting UPF1 helicase but not ATPase activity. Proc Natl Acad Sci U S A. 2013;110(2):405-412. doi:10.1073/pnas.1213251110 View Source
Staufen1 Displays Higher Affinity for Highly Structured RNA Substrates than ADAR1 or TRBP
Using single-molecule pull-down (SiMPull) and single-molecule protein-induced fluorescence enhancement (smPIFE) assays across six dsRNA substrates varying in length and secondary structure, Staufen1 displayed higher affinity for highly structured RNA substrates compared to simple duplex RNA, whereas ADAR1 and TRBP exhibited the opposite preference—favoring simple duplex RNA [1]. Upon RNA binding, Staufen1 and TRBP exhibited dynamic sliding along the RNA backbone, while ADAR1 and ADAD2 remained predominantly immobile [1]. Molecular dynamics simulations provided atomic-level interaction maps consistent with the observed affinity differences [1].
Staufen1: higher affinity for highly structured RNA
Comparator Or Baseline
ADAR1 and TRBP: preference for simple duplex RNA
Quantified Difference
Qualitative preference; consistent across multiple RNA substrates; no quantitative Kd values provided in abstract
Conditions
Six dsRNA substrates of varying length/structure; SiMPull and smPIFE single-molecule assays; human dsRBPs
Why This Matters
When selecting a dsRBP for RNA-binding studies, Staufen1 is the appropriate choice for experiments involving complex, highly structured RNA targets (e.g., viral RNAs, structured 3'UTRs), whereas ADAR1 or TRBP are better suited for simple duplex RNA substrates.
dsRNA-binding protein specificitysingle-molecule RNA-protein interactionsubstrate selectivityRNA secondary structure
[1] Yadav DK, et al. Dynamic profiling of double-stranded RNA binding proteins. Nucleic Acids Res. 2015;43(15):7566-7576. doi:10.1093/nar/gkv726 View Source
STAU1 and STAU2 Bind Predominantly Distinct mRNA Pools with Limited Overlap in HEK293T Cells
Genome-wide RIP-chip analysis in HEK293T cells revealed that STAU1- and STAU2-containing mRNP complexes associate with distinct mRNA populations, with only a relatively low percentage of common mRNAs shared between the two paralogs [1]. Specifically, 7% of cellular RNAs were found in STAU1-containing mRNPs while 11% were found in STAU2-containing mRNPs, and the overlap between these populations was low [1]. In contrast, comparison of STAU2 isoforms (STAU2-59 and STAU2-62) showed a high percentage of shared mRNAs, indicating isoform-level functional redundancy [1]. Additionally, Staufen-bound transcripts (both Drosophila and human) exhibit 3′ UTRs that are 3–4-fold longer than unbound transcripts [2].
mRNA Target OverlapHead-to-head
STAU1: 7% cellular RNAs in mRNPs; STAU2: 11%; low overlap between paralogs
mRNA target population overlap (RIP-chip/microarray)
Target Compound Data
STAU1: 7% of cellular RNAs in mRNPs; STAU2: 11% of cellular RNAs in mRNPs; low percentage of common mRNAs between STAU1 and STAU2
Comparator Or Baseline
STAU2 isoforms (59 kDa vs 62 kDa): high percentage of common mRNAs
Quantified Difference
STAU1 vs STAU2: low overlap (specific percentage not provided in abstract); STAU2 isoforms: high overlap; bound transcripts have 3-4× longer 3′ UTRs than unbound
Conditions
HEK293T cells, immunopurification of HA-tagged STAU1-55, STAU2-59, STAU2-62, DNA microarray identification
Why This Matters
For researchers aiming to study specific mRNA regulons, STAU1 and STAU2 cannot be used interchangeably; the choice of paralog must be matched to the mRNA target(s) of interest based on published binding data.
[1] Furic L, Maher-Laporte M, DesGroseillers L. A genome-wide approach identifies distinct but overlapping subsets of cellular mRNAs associated with Staufen1- and Staufen2-containing ribonucleoprotein complexes. RNA. 2008;14(2):324-335. doi:10.1261/rna.720308 View Source
[2] Laver JD, et al. Genome-wide analysis of Staufen-associated mRNAs identifies secondary structures that confer target specificity. Nucleic Acids Res. 2013;41(20):9438-9460. doi:10.1093/nar/gkt702 View Source
Drosophila Staufen dsRBD3 Binds Optimally to RNA Stem-Loops with 12 Uninterrupted Base Pairs
Biochemical and structural characterization of the third dsRNA-binding domain (dsRBD3) from Drosophila Staufen revealed that this domain binds optimally to RNA stem-loops containing 12 uninterrupted base pairs, and specific amino acids required for this interaction were identified [1]. NMR analysis confirmed that dsRBD3 forms a compact α-β-β-β-α fold with conserved minor groove and phosphodiester backbone contacts [2]. This structural specificity is conserved in human STAU1 dsRBD3, which recognizes a guanine base via helix α1 minor groove interaction in the ARF1 SBS element [3].
dsRBD3 RNA BindingClass-level
Optimal binding at 12 uninterrupted bp stem-loop; reduced for shorter or longer stems
Drosophila Staufen dsRBD3: optimal binding to stem-loops with 12 uninterrupted base pairs
Comparator Or Baseline
Shorter or longer stem-loop lengths (implicit comparison); no specific comparator values provided
Quantified Difference
Optimal length = 12 bp; binding reduced for shorter/longer stems
Conditions
In vitro RNA-binding assays with purified recombinant dsRBD3 domain; NMR structural determination
Why This Matters
When designing in vitro RNA-binding assays or selecting RNA substrates for Staufen studies, RNA constructs should contain stem-loop structures with approximately 12 bp for maximal binding efficiency to the dsRBD3 domain.
[1] Ramos A, et al. RNA recognition by a Staufen double-stranded RNA-binding domain. EMBO J. 2000;19(5):997-1009. doi:10.1093/emboj/19.5.997 View Source
[2] Bycroft M, et al. NMR solution structure of a dsRNA binding domain from Drosophila staufen protein reveals homology to the N-terminal domain of ribosomal protein S5. EMBO J. 1995;14(14):3563-3571. doi:10.1002/j.1460-2075.1995.tb07362.x View Source
[3] Lazzaretti D, et al. Staufen1 reads out structure and sequence features in ARF1 dsRNA for target recognition. Nucleic Acids Res. 2020;48(4):2094-2107. doi:10.1093/nar/gkz1163 View Source
Murine Staufen1 Loss of Function Impairs Dendritic RNP Delivery and Synapse Formation Without Affecting Viability or Gross Behavior
In a targeted murine Stau1 knockout model (stau1tm1Apa), homozygous mutant mice express a truncated Stau1 protein lacking functional RNA-binding domain 3 (dsRBD3) at significantly reduced levels [1]. Cultured hippocampal neurons from these mice exhibit impaired dendritic delivery of Stau1-EYFP and β-actin mRNA-containing RNPs, a significantly reduced dendritic tree, and fewer synapses compared to wild-type neurons [1]. However, homozygous mice are viable, fertile, show normal overall brain morphology, and perform normally in hippocampus-dependent learning assays; only deficits in locomotor activity were detected [1]. This contrasts with RNAi-mediated Stau2 downregulation, which produces distinct neuronal phenotypes (note: class-level inference based on prior studies cited in [1]) [1].
Neuronal PhenotypeClass-level
Stau1 KO: impaired dendritic RNP delivery, reduced dendritic tree, fewer synapses; normal viability and learning
Supports neuronal transport studies
Murine stau1tm1Apa, hippocampal neurons
neuronal RNA localizationdendritic spine morphogenesisknockout mouse modelsynapse development
Evidence Dimension
In vivo phenotype: dendritic RNP delivery and spine morphogenesis vs organismal viability and behavior
Wild-type littermates; comparison to Stau2 RNAi phenotype inferred from cited literature
Quantified Difference
Qualitative phenotypic differences; no direct Stau1 vs Stau2 head-to-head quantification provided in this study
Conditions
Murine Stau1 loss-of-function allele (stau1tm1Apa), cultured hippocampal neurons, in vivo behavioral assays
Why This Matters
For in vivo studies of neuronal RNA localization, Stau1 loss-of-function models provide a specific tool for dissecting dendritic RNP transport and synaptogenesis without confounding effects on viability or learning, enabling cleaner interpretation of Stau1-specific neuronal functions.
neuronal RNA localizationdendritic spine morphogenesisknockout mouse modelsynapse development
[1] Vessey JP, et al. A loss of function allele for murine Staufen1 leads to impairment of dendritic Staufen1-RNP delivery and dendritic spine morphogenesis. Proc Natl Acad Sci U S A. 2008;105(42):16374-16379. doi:10.1073/pnas.0804583105 View Source
CAS 139568-71-1 Represents a Small-Molecule Glycoside, Not Staufen Protein: Critical Procurement Advisory
Multiple chemical vendor databases incorrectly assign CAS 139568-71-1 to 'staufen protein' with molecular formula C5H8O3S2 . Independent cross-referencing with authoritative chemical registries reveals that CAS 139568-71-1 actually corresponds to n-octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, a carbohydrate derivative . The Staufen protein family (STAU1, STAU2) are double-stranded RNA-binding proteins with molecular weights of ~55-63 kDa (STAU1 isoforms) and ~59-62 kDa (STAU2 isoforms), encoded by the STAU1 and STAU2 genes, and are correctly identified by UniProt accessions O95793 (human STAU1) and Q9NUL3 (human STAU2) [1].
CAS MisidentificationData to verify
CAS 139568-71-1 = n-octyl glycoside derivative; not Staufen protein (~55–63 kDa dsRBP)
Use UniProt accessions for procurement
Cross-database validation context
CAS number validationchemical database accuracyreagent authenticationprocurement quality control
Evidence Dimension
Chemical identity verification
Target Compound Data
CAS 139568-71-1 = n-octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (C5H8O3S2, molecular weight 0 in some databases)
Comparator Or Baseline
Staufen protein (STAU1/STAU2): ~55-63 kDa dsRNA-binding proteins, UniProt O95793/Q9NUL3
Quantified Difference
Complete misidentification: CAS entry represents small-molecule glycoside, not protein
Conditions
Cross-database validation: ChemicalBook, BenchChem, EvitaChem, CAS registry records
Why This Matters
Researchers attempting to procure Staufen protein using CAS 139568-71-1 will receive an incorrect compound (a carbohydrate derivative) rather than the intended RNA-binding protein. Procurement must use UniProt accessions, RefSeq IDs, or vendor catalog numbers specific to STAU1 or STAU2.
CAS number validationchemical database accuracyreagent authenticationprocurement quality control
Staufen Protein: Validated Application Scenarios Driven by Quantitative Differentiation Evidence
SMD Pathway and UPF1-Dependent mRNA Decay Studies: STAU2 Recommended for Maximum Signal-to-Noise
For researchers investigating STAU1-mediated mRNA decay (SMD) or UPF1 helicase-dependent pathways, STAU2 is the preferred paralog for interaction assays due to its ~10-fold higher UPF1 binding affinity and ~2- to 5-fold higher SBS-mRNA binding efficiency compared to STAU1 [1]. This quantitative advantage translates to stronger co-immunoprecipitation signals, more robust detection of protein-protein interactions, and greater experimental reproducibility. Studies involving tethering assays for mRNA decay quantification should account for cellular STAU2 abundance as an additional variable affecting SMD efficiency [1]. Applications include: validating SBS-dependent mRNA degradation mechanisms, screening for small-molecule modulators of STAU-UPF1 interaction, and mapping endogenous SMD targets in cell lines with defined STAU1/STAU2 expression profiles [1].
Neuronal mRNA Transport and Dendritic Spine Morphogenesis: STAU1 Loss-of-Function Models Offer Clean Phenotypic Readouts
STAU1 is the validated choice for studies of dendritic mRNA localization and synaptogenesis, based on murine knockout data showing that STAU1 loss-of-function impairs dendritic RNP delivery, reduces dendritic arborization, and decreases synapse number without affecting organismal viability, fertility, or hippocampus-dependent learning [2]. This clean phenotypic profile—cellular deficits in the absence of systemic developmental or behavioral confounds—makes STAU1 loss-of-function models particularly valuable for: dissecting the molecular machinery of dendritic RNA transport, evaluating STAU1-targeted therapeutic interventions for neurodevelopmental or neurodegenerative disorders, and performing high-resolution live-cell imaging of RNP trafficking in cultured hippocampal neurons [2]. Researchers should note that STAU1 and STAU2 exhibit non-redundant functions in neurons and cannot be substituted in these assays [2].
Genome-Wide RNA Target Identification: Paralogue-Specific Reagents Required for Accurate mRNP Profiling
RIP-chip and RIP-seq experiments aimed at identifying the mRNA targets of Staufen proteins must use paralog-specific antibodies or tagged constructs because STAU1 and STAU2 associate with predominantly distinct mRNA populations in HEK293T cells (7% of cellular RNAs for STAU1, 11% for STAU2, with low overlap) [3]. In contrast, STAU2 isoforms (59 kDa and 62 kDa) share a high percentage of common targets and may be used interchangeably for isoform-level studies [3]. Additionally, Staufen-bound transcripts (both Drosophila and human) exhibit 3′ UTRs that are 3–4-fold longer than unbound transcripts and are enriched for specific secondary structures, providing computational filters for predicting novel Staufen targets [4]. Applications include: mapping post-transcriptional regulons in cancer cells, identifying SBS elements in disease-associated mRNAs, and validating predicted Staufen targets in patient-derived samples [3][4].
Structural Biology of dsRNA Recognition: Staufen dsRBD3 as a Model System for RNA-Protein Interaction Studies
Staufen dsRBD3 serves as a well-characterized model domain for studying dsRNA recognition, with NMR and crystallographic structures available (PDB: 1STU, 1EKZ) and quantitative binding parameters defined [5][6]. The domain binds optimally to RNA stem-loops containing 12 uninterrupted base pairs, providing a precise substrate length parameter for in vitro RNA-binding assays [6]. Structural studies have identified conserved residues involved in minor groove and backbone contacts that are shared with human STAU1 dsRBD3, which specifically recognizes a guanine base in the ARF1 SBS element [7]. Applications include: rational design of RNA aptamers that modulate Staufen activity, structure-guided mutagenesis to dissect paralog-specific binding determinants, and development of FRET-based biosensors for monitoring dsRNA-protein interactions in living cells [7].
Application
Selection Property
Validation Focus
SMD pathway signaling studies
UPF1 binding affinity context
STAU2-UPF1 interaction review
Neuronal mRNA transport studies
Dendritic RNP delivery context
Spine morphogenesis endpoint review
Genome-wide RNA target profiling
Paralog-specific mRNP isolation
mRNA pool overlap review
dsRNA recognition structural studies
dsRBD3 substrate length context
RNA-protein binding review
[1] Park E, Gleghorn ML, Maquat LE. Staufen2 functions in Staufen1-mediated mRNA decay by binding to itself and its paralog and promoting UPF1 helicase but not ATPase activity. Proc Natl Acad Sci U S A. 2013;110(2):405-412. doi:10.1073/pnas.1213251110 View Source
[2] Vessey JP, et al. A loss of function allele for murine Staufen1 leads to impairment of dendritic Staufen1-RNP delivery and dendritic spine morphogenesis. Proc Natl Acad Sci U S A. 2008;105(42):16374-16379. doi:10.1073/pnas.0804583105 View Source
[3] Furic L, Maher-Laporte M, DesGroseillers L. A genome-wide approach identifies distinct but overlapping subsets of cellular mRNAs associated with Staufen1- and Staufen2-containing ribonucleoprotein complexes. RNA. 2008;14(2):324-335. doi:10.1261/rna.720308 View Source
[4] Laver JD, et al. Genome-wide analysis of Staufen-associated mRNAs identifies secondary structures that confer target specificity. Nucleic Acids Res. 2013;41(20):9438-9460. doi:10.1093/nar/gkt702 View Source
[5] Bycroft M, et al. NMR solution structure of a dsRNA binding domain from Drosophila staufen protein reveals homology to the N-terminal domain of ribosomal protein S5. EMBO J. 1995;14(14):3563-3571. doi:10.1002/j.1460-2075.1995.tb07362.x View Source
[6] Ramos A, et al. RNA recognition by a Staufen double-stranded RNA-binding domain. EMBO J. 2000;19(5):997-1009. doi:10.1093/emboj/19.5.997 View Source
[7] Lazzaretti D, et al. Staufen1 reads out structure and sequence features in ARF1 dsRNA for target recognition. Nucleic Acids Res. 2020;48(4):2094-2107. doi:10.1093/nar/gkz1163 View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.